Tert-butyl 4-oxo-2-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-oxo-2-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C11H16F3NO3. It is a piperidine derivative that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a piperidine ring with a tert-butyl ester group. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-oxo-2-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with piperidine in the presence of a suitable catalyst. The resulting intermediate is then treated with tert-butyl chloroformate to form the final product .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Chemistry: Tert-butyl 4-oxo-2-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of various organic compounds.
Biology: In biological research, this compound is used to study the effects of trifluoromethyl-substituted piperidine derivatives on biological systems. It is often employed in the development of new drugs and therapeutic agents .
Medicine: Its unique structure allows for the exploration of new pharmacological activities .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its properties make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of tert-butyl 4-oxo-2-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these proteins, leading to various biological effects .
Comparison with Similar Compounds
Tert-butyl 2-oxo-4-(trifluoromethyl)spiro[indoline-3,4’-piperidine]-1’-carboxylate: This compound features a spiro structure and is used in similar applications.
Tert-butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate: Used as a semi-flexible linker in PROTAC development for targeted protein degradation.
Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: Another piperidine derivative used in targeted protein degradation.
Uniqueness: Tert-butyl 4-oxo-2-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C17H20F3NO3 |
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Molecular Weight |
343.34 g/mol |
IUPAC Name |
tert-butyl 4-oxo-2-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C17H20F3NO3/c1-16(2,3)24-15(23)21-9-8-13(22)10-14(21)11-4-6-12(7-5-11)17(18,19)20/h4-7,14H,8-10H2,1-3H3 |
InChI Key |
UHJLTLSGWKAUGU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)CC1C2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
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